An In-depth Technical Guide to 3-Bromothiophen-2,4-dicarboxylic acid
An In-depth Technical Guide to 3-Bromothiophen-2,4-dicarboxylic acid
Introduction: A Versatile Heterocyclic Building Block
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1] Within this important class of compounds, 3-Bromothiophen-2,4-dicarboxylic acid stands out as a trifunctional building block with significant potential for the synthesis of complex molecular architectures. Its structure, featuring a thiophene ring substituted with a bromine atom and two carboxylic acid groups, offers multiple sites for chemical modification. This guide provides a comprehensive overview of the chemical properties of 3-Bromothiophen-2,4-dicarboxylic acid, including a proposed synthetic pathway, predicted spectroscopic data, a discussion of its reactivity, and potential applications for researchers and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-Bromothiophene-2,4-dicarboxylic acid | - |
| CAS Number | 57233-98-4 | [2] |
| Molecular Formula | C₆H₃BrO₄S | [2] |
| Molecular Weight | 251.05 g/mol | [2] |
| Predicted pKa1 | ~2.5 - 3.5 | Inferred from similar dicarboxylic acids[3] |
| Predicted pKa2 | ~4.0 - 5.0 | Inferred from similar dicarboxylic acids[3] |
| Predicted logP | ~1.5 - 2.0 | Inferred from related brominated thiophene carboxylic acids |
Proposed Synthesis of 3-Bromothiophen-2,4-dicarboxylic acid
Caption: Proposed synthesis of 3-Bromothiophen-2,4-dicarboxylic acid via bromination.
Experimental Protocol: A Hypothetical Approach
The following protocol is a suggested starting point for the synthesis of 3-Bromothiophen-2,4-dicarboxylic acid, based on general procedures for the bromination of thiophene derivatives.[4][5]
Step 1: Bromination of Thiophene-2,4-dicarboxylic acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve thiophene-2,4-dicarboxylic acid (1 equivalent) in glacial acetic acid.
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Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred solution at room temperature. The reaction is expected to be exothermic, and the addition rate should be controlled to maintain the temperature below 40°C. Alternatively, N-bromosuccinimide (NBS) in a solvent like acetonitrile can be used for a milder reaction.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product should precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Spectroscopic Analysis (Predicted)
Due to the limited availability of experimental data, the following spectroscopic characteristics are predicted based on the structure of 3-Bromothiophen-2,4-dicarboxylic acid and known data for similar compounds.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | A single singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the C5 position. A broad singlet at δ > 10 ppm for the two carboxylic acid protons. |
| ¹³C NMR | Signals for the two carboxylic acid carbons (δ 160-175 ppm). Four distinct signals for the thiophene ring carbons, with the carbon bearing the bromine atom shifted to a lower field. |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimers (2500-3300 cm⁻¹). A strong C=O stretch (1680-1720 cm⁻¹). C-Br stretch in the fingerprint region. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation would likely involve the loss of COOH, Br, and CO₂. |
Chemical Reactivity and Synthetic Utility
The trifunctional nature of 3-Bromothiophen-2,4-dicarboxylic acid makes it a versatile intermediate for a variety of chemical transformations.
Caption: Key reactions of 3-Bromothiophen-2,4-dicarboxylic acid.
Reactions of the Carboxylic Acid Groups
The two carboxylic acid groups can undergo typical reactions of this functional group, such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding diester. This is often a necessary step to protect the carboxylic acid groups or to improve the solubility of the compound in organic solvents for subsequent reactions.[6]
-
Amide Formation: The carboxylic acids can be converted to amides by reaction with amines using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[7][8]
Reactions of the Bromo Group
The bromine atom on the thiophene ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The bromo group can be readily displaced in a Suzuki-Miyaura cross-coupling reaction with an aryl or heteroaryl boronic acid to form a new C-C bond.[9] This is a powerful tool for synthesizing more complex, conjugated systems.
-
Other Cross-Coupling Reactions: Other cross-coupling reactions such as Stille, Heck, and Sonogashira couplings are also expected to be feasible at the C-Br bond.
Potential Applications
The unique structural features of 3-Bromothiophen-2,4-dicarboxylic acid suggest its utility in several areas of research and development:
-
Medicinal Chemistry: As a building block for the synthesis of novel heterocyclic compounds with potential biological activity. Thiophene derivatives are known to exhibit a wide range of pharmacological properties.[6]
-
Materials Science: As a monomer or precursor for the synthesis of functional organic materials. The thiophene unit is a key component in many organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[10] The dicarboxylic acid functionality allows for its incorporation into polyesters and polyamides.
-
Organic Synthesis: As a versatile intermediate for the construction of complex, polysubstituted aromatic and heteroaromatic systems.
Safety Information
While specific toxicity data for 3-Bromothiophen-2,4-dicarboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
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